CB1 Cannabinoid Receptor Binding Affinity: 4-(4-Fluorophenoxy)butanamide-Derived FUB-APINACA vs. Δ9-THC
The synthetic cannabinoid FUB-APINACA, which incorporates the 4-(4-fluorophenoxy)butanamide core, binds to the human CB1 receptor with a Ki of 1.06 nM [1]. This is approximately 38-fold higher affinity than Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive constituent of cannabis, which exhibits a Ki of 40 nM at the same receptor under comparable radioligand displacement conditions [2]. The substantial increase in binding affinity translates to enhanced potency in functional assays and in vivo models, underscoring the impact of the fluorophenoxybutanamide scaffold on CB1 engagement.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.06 nM |
| Comparator Or Baseline | Δ9-THC: Ki = 40 nM |
| Quantified Difference | 38-fold higher affinity for the target compound-derived SCRA |
| Conditions | Radioligand displacement assay using [³H]CP55,940 in membranes from HEK293 cells expressing human CB1 receptors |
Why This Matters
Users requiring high-potency CB1 agonism for in vitro or in vivo studies will find that 4-(4-fluorophenoxy)butanamide-derived compounds provide a significantly more potent starting point than the phytocannabinoid benchmark.
- [1] Cannaert A, Storme J, Franz F, Auwärter V, Stove CP. Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Anal Chem. 2016;88(23):11476-11485. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Cannabinoid receptors: Δ9-THC. Accessed 2026. View Source
